molecular formula C7H12O2 B1583036 Isopropyl methacrylate CAS No. 4655-34-9

Isopropyl methacrylate

Cat. No.: B1583036
CAS No.: 4655-34-9
M. Wt: 128.17 g/mol
InChI Key: BOQSSGDQNWEFSX-UHFFFAOYSA-N
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Description

Isopropyl methacrylate: is an organic compound with the molecular formula C7H12O2 . It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is a type of methacrylate ester, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties, such as high transparency, resistance to ultraviolet light, and good mechanical strength, making them valuable in various industrial applications .

Mechanism of Action

Target of Action

Isopropyl methacrylate is primarily used as a monomer in the synthesis of polymers and copolymers . It serves as a vital plasticizer in plastics, contributing to their desirable properties . Its primary targets are therefore the molecules with which it forms covalent bonds during the polymerization process .

Mode of Action

The mode of action of this compound involves its ability to form covalent bonds with other molecules during the polymerization process . This process is typically initiated by heat or light, and results in the formation of long-chain polymers . The polymerization process can be influenced by various factors, including temperature, the presence of initiators, and the concentration of the monomer .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the radical polymerization of acrylates and methacrylates . This process involves a series of reactions, including initiation, propagation, and termination . The polymerization process can also involve secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .

Pharmacokinetics

It is soluble in organic solvents, which can facilitate its use in certain applications .

Result of Action

The result of the action of this compound is the formation of polymers with desirable properties. These polymers can have a wide range of applications, from the production of plastics to the synthesis of other materials . The specific properties of the resulting polymers can vary depending on the conditions of the polymerization process and the presence of other monomers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound may be sensitive to heat and light during long-term storage, which can trigger its polymerization . Additionally, the presence of impurities in the biobased monomers can impact the polymerization process . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by its storage and processing conditions.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the conditions under which the polymerization process occurs .

Cellular Effects

The cellular effects of isopropyl methacrylate are not well-studied. It is known that methacrylates can have an impact on cell function. For example, methacrylate-based polymers have been shown to affect fibroblast adhesion and morphology . It is plausible that this compound could have similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role in the polymerization process. . This process involves the generation of free radicals, which can initiate the polymerization of this compound. The process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. For instance, the desorption of methanol from poly(methyl methacrylate) specimens causes the shrinking and cracking of the specimens

Dosage Effects in Animal Models

There is currently limited information available on the effects of this compound at different dosages in animal models. It is known that nanoparticles, which can be made from methacrylates, can have toxic effects on the reproductive system in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. It is known that methacrylates can be involved in various metabolic pathways. For instance, biobased approaches to the production of methacrylic acid, a related compound, involve various metabolic pathways .

Transport and Distribution

It is known that methacrylates can be transported and distributed within cells during the polymerization process .

Subcellular Localization

It is known that methacrylates can be localized within cells during the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methacrylate can be synthesized through the esterification of methacrylic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and isopropyl alcohol into a reactor, where the esterification reaction takes place. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isopropyl methacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and transesterification.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

propan-2-yl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3
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InChI Key

BOQSSGDQNWEFSX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)C(=C)C
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Molecular Formula

C7H12O2
Record name ISOPROPYL METHACRYLATE
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Related CAS

26655-94-7
Record name Poly(isopropyl methacrylate)
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DSSTOX Substance ID

DTXSID6022218
Record name Isopropyl methacrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992)
Record name ISOPROPYL METHACRYLATE
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Boiling Point

257 °F at 760 mmHg (NTP, 1992)
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Flash Point

70 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
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Density

0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

4655-34-9
Record name ISOPROPYL METHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Isopropyl methacrylate has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol.

A: Yes, various studies employ spectroscopic techniques to characterize this compound and its copolymers. For instance, Infrared (IR) spectroscopy reveals the presence of specific functional groups, such as acid dimers formed in copolymers with methacrylic or acrylic acid. [, , , , , ] Additionally, 1H-NMR and 13C-NMR spectroscopy are utilized to analyze the composition and structure of IPMA copolymers. [, , ]

A: Studies on Acrylonitrile-IPMA copolymers revealed that increasing the Acrylonitrile content enhances thermal stability. This suggests that incorporating IPMA can influence the overall thermal properties of the resulting copolymer. []

A: Yes, extensive research has explored the miscibility of PiPMA and IPMA-containing copolymers with various polymers. For instance, PiPMA exhibits miscibility with poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA) but is immiscible with poly(n-hexyl methacrylate). [, , , , , , ] The miscibility behavior depends on factors such as the size and chemical nature of the pendant groups on the interacting polymers.

A: this compound serves as a crucial monomer in free radical polymerization, enabling the creation of homopolymers like PiPMA and diverse copolymers. These polymers find applications in various fields, including coatings, adhesives, and biomedical materials. [, , , , , ]

A: Yes, one example is its use in radiation-induced graft copolymerization, where IPMA is grafted onto polypropylene fibers to modify their properties. [] The extent of grafting depends on factors such as the monomer concentration and the chosen grafting technique (liquid-phase vs. gas-phase).

A: The bulky isopropyl side chains in PiPMA significantly impact its conformational characteristics, leading to increased chain stiffness compared to PMMA or PEMA. [] This stiffness influences the polymer's physical properties and its behavior in solution.

A: Studies investigating the effect of side chains on enthalpy relaxation in poly(alkyl methacrylates) revealed that larger side chains, like the isopropyl group in PiPMA, lead to longer relaxation times. This highlights the influence of side chain size on the mobility and relaxation processes within the polymer matrix. []

A: Research on photochromic reactions of spirobenzopyran dispersed in various poly(alkyl methacrylate) matrices, including PiPMA, demonstrated the impact of the polymer matrix on the isomerization kinetics of the photochromic molecule. [] The findings suggest that the specific chemical environment provided by IPMA units influences the mobility and reactivity of incorporated molecules.

A: Studies have explored the ultrasonic degradation of poly(alkyl methacrylates), including PiPMA, in various solvents. [] The degradation rate is influenced by factors such as solvent type, temperature, and the initial molecular weight of the polymer.

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